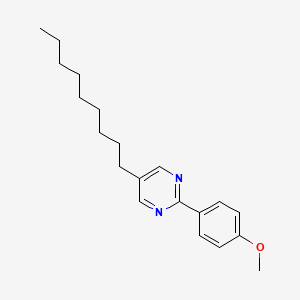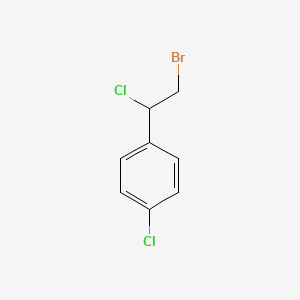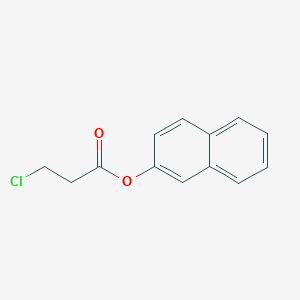
2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl typically involves the fluorination of biphenyl derivatives. One common method includes the use of hexafluoropropylene oxide as a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as antimony pentachloride (SbCl5) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The process ensures high yield and purity of the final product, which is essential for its applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl compounds with various functional groups.
Aplicaciones Científicas De Investigación
2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its unique chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- Hexafluoroacetylacetone
Uniqueness
2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl is unique due to its specific arrangement of fluorine atoms on the biphenyl structure, which imparts distinct chemical properties compared to other fluorinated compounds. Its stability, reactivity, and ability to undergo various chemical reactions make it a valuable compound in research and industrial applications.
Propiedades
| 109270-32-8 | |
Fórmula molecular |
C12H6F6 |
Peso molecular |
264.17 g/mol |
Nombre IUPAC |
1,2,3,3,6,6-hexafluoro-4-phenylcyclohexa-1,4-diene |
InChI |
InChI=1S/C12H6F6/c13-9-10(14)12(17,18)8(6-11(9,15)16)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
QIHUHYYUDZHFNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(C(=C(C2(F)F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid](/img/structure/B14334260.png)

![2-Methylidene-6-oxabicyclo[3.1.0]hexane](/img/structure/B14334284.png)





